(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid
Description
“(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid” is a chiral amino acid derivative functionalized with two key protective groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A photolabile, base-sensitive protecting group widely used in solid-phase peptide synthesis (SPPS) to shield the α-amino group during sequential coupling reactions .
- 2,4-Dinitrophenyl (DNP): An electron-deficient aromatic substituent that confers unique reactivity, solubility, and spectroscopic properties. The nitro groups enhance electrophilicity, making the compound useful in conjugation chemistry or as a chromophore for UV detection .
This compound is primarily employed as a specialized building block in peptide synthesis and chemical biology. Its stereochemistry (R-configuration) ensures compatibility with enzymatically stable or bioactive peptide sequences, while the DNP group may serve as a handle for downstream modifications or analytical tracking .
Properties
IUPAC Name |
3-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSAAJIMRIRWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The S-enantiomer is commonly synthesized via Fmoc-SPPS, a method adaptable to the R-form with chiral starting materials.
Notes :
- Chiral Resolution : For the R-form, replace L-amino acids with D-amino acids or employ chiral auxiliaries.
- Side-Chain Protection : The 2,4-dinitrophenyl group is introduced post-Fmoc protection to prevent premature deprotection.
Critical Reaction Mechanisms
Fmoc Protection
The Fmoc group is introduced via N-hydroxysuccinimide (NHS) ester activation to minimize racemization. For the R-form, D-amino acid derivatives (e.g., D-Dap) are used.
Reaction :
$$ \text{Fmoc-NHS-ester} + \text{D-Dap} \xrightarrow{\text{DIEA, DMF}} \text{Fmoc-D-Dap} + \text{NHS} $$
Advantages :
Dinitrophenylation
The 2,4-dinitrophenyl group is added via nucleophilic aromatic substitution.
Reaction :
$$ \text{Fmoc-D-Dap} + \text{DNFB} \xrightarrow{\text{DIEA, DMF}} \text{Fmoc-Dap(Dnp)-OH} + \text{HF} $$
Optimized Conditions :
- Catalyst : DIEA enhances nucleophilicity of the amino group.
- Solvent : DMF or DCM to solubilize DNFB.
Purification and Characterization
Chromatography
- Column : Reverse-phase HPLC (C18, 10–70% acetonitrile gradient).
- Detection : UV at 410 nm (DNP absorption).
| Parameter | Value | Source |
|---|---|---|
| Purity | >98% (HPLC) | |
| Molecular Weight | 492.44 g/mol (S-form) | |
| Retention Time | ~26–27 min (S-substrate) |
Aggregation
Racemization
- Risk : High during coupling or Fmoc deprotection.
- Mitigation :
Comparative Analysis of S vs. R Forms
| Aspect | S-Form | R-Form |
|---|---|---|
| Starting Material | L-Dap | D-Dap or chiral resolution |
| Synthesis Yield | ~85% (reported) | Theoretical (analogous steps) |
| Applications | Peptide synthesis, fluorogenic substrates | Theoretical (biochemical studies) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dinitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Protecting Groups: The Fmoc group is widely used in peptide synthesis to protect amine functionalities.
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid would depend on its specific application. For example, in peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions until it is selectively removed under mild conditions.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations:
- Electron-Deficient vs. Hydrophobic Groups : The DNP group (target compound) enhances reactivity in nucleophilic aromatic substitution compared to halogenated (e.g., 4-Cl, 3,5-diF) or alkylated derivatives .
- Disulfide Linkers : The disulfanyl-nitropyridine derivative (497.54 Da) offers redox-sensitive cleavage, a feature absent in the target compound .
- Orthogonal Protection : The allyloxycarbonyl group in allows for Pd-mediated deprotection, enabling sequential synthesis steps incompatible with Fmoc removal .
Table 2: Hazard Profiles
The DNP-containing target compound poses higher toxicity risks compared to halogenated analogs, necessitating stringent safety protocols .
Biological Activity
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid is a complex organic compound that serves as a significant building block in peptide synthesis and exhibits various biological activities. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a dinitrophenyl moiety, contributes to its potential applications in medicinal chemistry.
- Molecular Formula : C25H22N2O5
- Molecular Weight : 430.46 g/mol
- CAS Number : 1217610-39-3
- IUPAC Name : (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid
Biological Activity
The biological activity of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid can be categorized into several key areas:
1. Antimicrobial Activity
Peptides synthesized using this compound have demonstrated antimicrobial properties. The incorporation of the dinitrophenyl group can enhance the interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains.
2. Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. The mechanism is thought to involve the modulation of cell signaling pathways related to apoptosis and cell proliferation.
3. Peptide Synthesis
The Fmoc group allows for the protection of amino acids during peptide synthesis, facilitating the creation of complex peptides that may possess various biological activities. This compound is particularly useful in synthesizing peptides that target specific receptors or pathways in cancer therapy.
Case Study 1: Antimicrobial Peptide Synthesis
A study focused on synthesizing antimicrobial peptides using (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid as a building block. The resulting peptides showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic applications.
| Peptide Sequence | MIC (µg/mL) | Target Organism |
|---|---|---|
| Fmoc-Lys-DNP | 5 | Staphylococcus aureus |
| Fmoc-Leu-DNP | 10 | Bacillus subtilis |
Case Study 2: Anticancer Activity Evaluation
In vitro studies evaluated the anticancer effects of peptides derived from this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HCT116 (Colon) | 20 | Cell cycle arrest |
The biological activity of this compound is primarily linked to its role in peptide synthesis and its structural components:
- Fmoc Protection : The Fmoc group protects amino acids from unwanted reactions during synthesis, allowing for precise control over peptide formation.
- Dinitrophenyl Group : This moiety may enhance binding affinity to biological targets, potentially increasing the therapeutic index of synthesized peptides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
